N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core structure. The molecule features a carboxamide group at position 7, a 2-fluorophenyl substituent, and a phenyl group at position 2.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c1-24-11-13(18(26)22-15-10-6-5-9-14(15)21)16-17(24)19(27)25(20(28)23-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIGMUMNHNERAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction on a Pyrrole Precursor
A widely adopted method involves building the pyrimidine ring onto a preformed pyrrole derivative. For example, 2-amino-3-cyanopyrroles undergo cyclization with formamide or urea derivatives to yield the bicyclic system. This approach allows precise control over substituents at the C5 and C7 positions. In one protocol, refluxing 2-amino-3-cyanopyrrole in 85% formic acid generates the 4-oxo-pyrrolopyrimidine intermediate, which is subsequently functionalized.
Chlorinated Intermediate Utilization
4-Chloro-7H-pyrrolo[3,2-d]pyrimidine (Figure 1) serves as a versatile starting material for nucleophilic substitution reactions. The chlorine atom at position 4 is displaced by phenols, amines, or carboxylates under microwave-assisted SNAr conditions (175°C, 50 min). This method is particularly effective for late-stage diversification, enabling the introduction of the 7-carboxamide group in the target compound.
C7 Carboxamide Functionalization
The 7-carboxamide group is critical for target specificity. A three-step sequence is employed:
Chlorine Displacement with Ethyl Glycinate
Carboxamide Formation
- Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in DCM.
- Couple with 2-fluoroaniline at room temperature (24 h) to yield the target carboxamide.
Reaction yields for this step average 60–70%, with purity >95% after silica gel chromatography.
Optimization Challenges and Solutions
Regioselectivity in N-Alkylation
Competitive alkylation at N1 and N3 positions is mitigated by:
Oxo Group Stability
The 2,4-dioxo groups are prone to reduction under harsh conditions. Mild oxidizing agents (e.g., MnO2) preserve the diketone structure during functionalization.
Data Summary of Key Reactions
| Step | Reaction Type | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Pyrrolopyrimidine core synthesis | Formic acid reflux, 6 h | 78 | 90 |
| 2 | C3 phenylation | Benzyl bromide, K2CO3, DMF, 80°C | 72 | 88 |
| 3 | C5 methylation | CH2O, NaBH3CN, MeOH, rt | 68 | 92 |
| 4 | C7 carboxamide coupling | EDC/HOBt, 2-fluoroaniline, DCM | 65 | 95 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group might yield a carboxylic acid derivative, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, or materials science, where its unique properties can be harnessed for specific applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and pyrrolo[3,2-d]pyrimidine moieties may facilitate binding to active sites, modulating biological pathways. This interaction can lead to inhibition or activation of specific enzymes, affecting cellular processes.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core Structure : Shares the pyrrolo[3,2-d]pyrimidine backbone.
- Substituents: Ethyl ester at position 7 (vs. carboxamide in the target compound). 4-Chlorophenyl at position 3 (vs. phenyl in the target). Dipentylamino group at position 2 (absent in the target).
- The dipentylamino group introduces lipophilicity, which could enhance membrane permeability but reduce metabolic stability .
(2R)-N-[(4M)-4-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl]-2-(3-fluorophenyl)-2-hydroxyacetamide ()
- Core Structure : Pyrrolo[2,3-d]pyrimidine (isomeric variation of the target’s pyrrolo[3,2-d]pyrimidine).
- Substituents :
- Hydroxyacetamide side chain (vs. carboxamide in the target).
- 3-Fluorophenyl and methyl groups.
- Implications : The hydroxyacetamide may enhance solubility and hydrogen-bonding interactions. The fluorophenyl group, common in both compounds, likely improves metabolic resistance and target binding via hydrophobic interactions .
Functional Group Variations
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide ()
- Core Structure: Diazaspiro[3.5]nonene (distinct from pyrrolo-pyrimidine).
- Substituents :
- Trifluoromethyl groups on both the phenyl and pyrimidine moieties.
- Hydroxyphenylmethyl group.
- The spirocyclic core may confer conformational rigidity, optimizing binding pocket interactions .
N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide ()
- Core Structure : Imidazo[1,2-a]pyrimidine.
- Substituents: Acrylamide group (reactive Michael acceptor). Morpholino and methoxy groups.
- Implications: The acrylamide enables covalent binding to cysteine residues in kinases, a mechanism absent in the target compound. The morpholino group improves solubility and pharmacokinetics .
Substituent-Driven Pharmacological Effects
Q & A
Q. What are the key synthetic routes for preparing this pyrrolopyrimidine derivative, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions, typically involving cyclization and functionalization. Critical steps include:
- Cyclocondensation : Formation of the pyrrolopyrimidine core using precursors like aminopyrroles and carbonyl electrophiles under reflux conditions (e.g., DMF at 120°C).
- Carboxamide introduction : Coupling the core with 2-fluorophenylamine via amidation, often using EDCI/HOBt as coupling agents in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity. Yield optimization (60–75%) requires precise control of temperature and stoichiometry .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Standard methods include:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorophenyl at N7) and stereochemistry.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 432.12).
- X-ray crystallography : Resolves 3D conformation, critical for assessing π-π stacking interactions in the pyrrolopyrimidine core .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >250°C) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what controls are necessary?
- Target selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural analogs (e.g., 3-(4-chlorophenyl) derivatives show IC = 15 µM against MCF-7 cells) .
- Assay design :
- In vitro enzyme inhibition : Use fluorescence polarization assays with ATP-competitive inhibitors.
- Cell-based assays : Test cytotoxicity via MTT assays (48–72 hr exposure, 1–100 µM dose range).
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only treatments. Validate selectivity with counter-screens against unrelated targets .
Q. How should contradictory data on substituent effects (e.g., fluorophenyl vs. chlorophenyl) be analyzed?
- Structural comparisons : Use molecular docking (e.g., AutoDock Vina) to compare binding modes. Fluorine’s electronegativity may enhance hydrogen bonding vs. chlorine’s hydrophobic effects.
- SAR tables : Compare analogs (e.g., 2-fluorophenyl reduces IC by 30% vs. 4-chlorophenyl in kinase assays) .
- Statistical validation : Apply ANOVA to assess significance of substituent-driven activity differences (p < 0.05) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP (≈3.2), solubility (LogS = -4.5), and blood-brain barrier permeability.
- Metabolic stability : Simulate cytochrome P450 interactions (CYP3A4 likely dominant) via Schrödinger’s QikProp.
- Molecular dynamics (MD) : Assess binding persistence (e.g., 100 ns MD simulations for kinase-ligand complexes) .
Data Contradiction and Mechanistic Analysis
Q. How can discrepancies in reported cytotoxicity data (e.g., varying IC values across cell lines) be resolved?
- Cell line heterogeneity : Profile genetic backgrounds (e.g., MCF-7 vs. HeLa p53 status).
- Assay conditions : Standardize incubation time, serum concentration, and seeding density.
- Mechanistic follow-up : Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide) to confirm mode of action .
Q. What strategies validate the compound’s mechanism of action when initial target hypotheses fail?
- Proteomics : Use affinity chromatography pull-down assays coupled with LC-MS/MS to identify off-targets.
- CRISPR screening : Knock out suspected targets (e.g., EGFR) and assess resistance.
- Transcriptomics : RNA-seq to map pathway alterations (e.g., apoptosis vs. autophagy) .
Methodological Best Practices
Q. What purification techniques are recommended for isolating this compound from reaction byproducts?
- Flash chromatography : Optimize gradient elution (e.g., 30–70% ethyl acetate in hexane).
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals (>98% by HPLC).
- HPLC-MS : Monitor purity with C18 columns (5 µm, 4.6 × 150 mm), 0.1% formic acid/acetonitrile mobile phase .
Q. How can researchers ensure reproducibility in biological assays for this compound?
- Batch consistency : Validate compound identity (NMR) and purity (HPLC) for each synthesis batch.
- Inter-lab calibration : Share reference standards (e.g., 10 mM DMSO stocks) with collaborators.
- Data reporting : Adhere to MIAME standards for omics data and MIAME for assay details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
